Enantioselectivity: Kinetic Resolution of Racemic Boc-Phe-ONp by Apomyoglobin
In a model system for chiral recognition, apomyoglobin catalyzes the highly enantioselective hydrolysis of racemic Boc-Phe-ONp (a 1:1 mixture of Boc-D-Phe-ONp and Boc-L-Phe-ONp). The reaction shows a strong preference for one enantiomer, enabling nearly perfect kinetic resolution [1]. This provides direct experimental evidence of the compound's utility in probing stereospecific biological interactions, a property not shared by the individual free acid (Boc-D-Phe-OH) or the L-enantiomer (Boc-L-Phe-ONp) under the same mild, enzyme-catalyzed conditions.
| Evidence Dimension | Hydrolysis Rate (Enantioselectivity) |
|---|---|
| Target Compound Data | Achieved nearly perfect kinetic resolution (estimated >99% ee for unhydrolyzed ester) from racemic Boc-Phe-ONp (12.5 μM) with 5 equiv. apomyoglobin (62.5 μM) |
| Comparator Or Baseline | Hydrolysis with imidazole (62.5 mM, 10 equiv.) as a non-chiral catalyst; Boc-D-Phe-ONp and Boc-L-Phe-ONp in racemic mixture |
| Quantified Difference | The pseudo first-order rate constant with apomyoglobin is significantly higher, enabling complete resolution; hydrolysis with 10 equiv. imidazole proceeded to only 4% conversion in 20 min (k_obs = 1.4 × 10⁻³ min⁻¹), which is only 2.7× faster than the uncatalyzed reaction (k_uncat = 5.2 × 10⁻⁴ min⁻¹). |
| Conditions | Phosphate buffer (pH 7.0, 10 mM) with 1% dioxane at 4°C; apomyoglobin (62.5 μM); racemic Boc-Phe-ONp (12.5 μM) |
Why This Matters
This validated enantioselectivity profile is critical for applications requiring precise chiral control, such as the synthesis of D-peptide therapeutics, and provides a basis for quality control and experimental design.
- [1] Tomisaka, K., Ishida, Y., Konishi, K., & Aida, T. (2001). Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative. *Chemical Communications*, (2), 133–134. View Source
